2-ethyl-N-[(2Z)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]butanamide
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Overview
Description
2-ethyl-N-[(2Z)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]butanamide is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-[(2Z)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]butanamide typically involves multi-step reactions. One common approach includes the formation of the oxadiazole ring through the reaction of amidoximes with carboxylic acids or their derivatives . The thiazole ring can be synthesized via cyclization reactions involving thiourea and α-haloketones . The final step involves the condensation of the oxadiazole and thiazole intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, as well as the use of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-N-[(2Z)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the oxadiazole and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-ethyl-N-[(2Z)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]butanamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for its potential antibacterial, antiviral, and anticancer properties.
Materials Science: Its heterocyclic rings can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study the interactions between heterocyclic compounds and biological systems, providing insights into their mechanisms of action.
Mechanism of Action
The mechanism by which 2-ethyl-N-[(2Z)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]butanamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its oxadiazole and thiazole rings. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and have similar biological activities.
Thiazole Derivatives: Compounds containing the thiazole ring also exhibit a range of biological activities and are used in various applications.
Uniqueness
What sets 2-ethyl-N-[(2Z)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]butanamide apart is the combination of both oxadiazole and thiazole rings in a single molecule. This unique structure provides a diverse range of chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H20N4O2S |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-ethyl-N-[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]butanamide |
InChI |
InChI=1S/C18H20N4O2S/c1-4-12(5-2)16(23)21-18-19-11(3)14(25-18)17-20-15(22-24-17)13-9-7-6-8-10-13/h6-10,12H,4-5H2,1-3H3,(H,19,21,23) |
InChI Key |
XRIUNLXYNQKXRY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)NC1=NC(=C(S1)C2=NC(=NO2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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